Cas no 483368-73-6 (Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]-)
483368-73-6 structure
Product Name:Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]-
CAS番号:483368-73-6
MF:C13H12F3N
メガワット:239.236293792725
MDL:MFCD11036773
CID:4001103
PubChem ID:21899624
Update Time:2025-10-12
Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]-
- 1-(4-(TRIFLUOROMETHYL)PHENYL)CYCLOPENTANECARBONITRILE
- 1-(4-(trifluoromethyl)phenyl)cyclopentane-1-carbonitrile
- A1-34070
- 1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
- CS-0452866
- 483368-73-6
- AKOS023128886
- MFCD11036773
- SCHEMBL3158074
- 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile
- 1-[4-(trifluoromethyl)phenyl]cyclopentanecarbonitrile
- EN300-374447
- SY225756
-
- MDL: MFCD11036773
- インチ: 1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2
- InChIKey: HDLXZRNBHPORST-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C(F)(F)F)C=C2)(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 239.09218387Da
- どういたいしつりょう: 239.09218387Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 23.8Ų
Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778191-1g |
1-[4-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile |
483368-73-6 | 95% | 1g |
$605 | 2024-07-20 | |
| AstaTech | 87724-0.25/G |
1-(4-(TRIFLUOROMETHYL)PHENYL)CYCLOPENTANECARBONITRILE |
483368-73-6 | 95% | 0.25g |
$398 | 2023-09-18 | |
| AstaTech | 87724-1/G |
1-(4-(TRIFLUOROMETHYL)PHENYL)CYCLOPENTANECARBONITRILE |
483368-73-6 | 95% | 1g |
$875 | 2023-09-18 | |
| eNovation Chemicals LLC | D778191-1g |
1-[4-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile |
483368-73-6 | 95% | 1g |
$605 | 2025-02-20 | |
| Alichem | A019133326-1g |
1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile |
483368-73-6 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-374447-0.05g |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
483368-73-6 | 0.05g |
$1140.0 | 2023-05-30 | ||
| Enamine | EN300-374447-0.1g |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
483368-73-6 | 0.1g |
$1195.0 | 2023-05-30 | ||
| Enamine | EN300-374447-0.25g |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
483368-73-6 | 0.25g |
$1249.0 | 2023-05-30 | ||
| Enamine | EN300-374447-0.5g |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
483368-73-6 | 0.5g |
$1302.0 | 2023-05-30 | ||
| Enamine | EN300-374447-1.0g |
1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
483368-73-6 | 1g |
$1357.0 | 2023-05-30 |
Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]- 関連文献
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
483368-73-6 (Cyclopentanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]-) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量